Concanamycin was first isolated from the fermentation products of Streptomyces species. The production of concanamycin A and its derivatives involves complex biosynthetic pathways that utilize polyketide synthases and other enzymatic processes inherent to these microorganisms. The extraction typically involves culturing the bacteria under specific conditions to maximize yield and purity.
Concanamycin belongs to the class of compounds known as plecomacrolides, which are characterized by their large macrocyclic structures. It is classified as a macrolide antibiotic due to its mechanism of action and structural properties, which include a 24-membered lactone ring.
The synthesis of concanamycin can be achieved through various methods, including total synthesis and semi-synthesis from natural sources. The total synthesis of concanamycin F has been notably described in literature, employing strategic synthetic approaches such as boron-mediated aldol reactions and stereoselective techniques.
Technical Details:
Concanamycin A features a complex molecular structure with a 24-membered lactone ring that includes multiple hydroxyl groups and a distinctive sugar moiety at one end. The specific arrangement of these functional groups contributes to its biological activity.
Concanamycin primarily acts as an inhibitor of vacuolar ATPases by binding to the enzyme's active site. This inhibition leads to disrupted proton transport across membranes, affecting cellular homeostasis and autophagic processes.
Technical Details:
The mechanism by which concanamycin exerts its effects involves several steps:
Studies have demonstrated that concanamycin A can effectively inhibit V-ATPase activity with an IC50 value in the nanomolar range, showcasing its potency as an inhibitor.
Concanamycin A has been extensively studied for its potential applications in:
Concanamycin A (CMA), designated chemically as C₄₆H₇₅NO₁₄ with a molecular weight of 866.08 g/mol, represents a prototypical 18-membered macrolide antibiotic within the plecomacrolide family [3] [6]. Its architectural complexity arises from three distinct structural domains: (1) an 18-membered macrolactone ring forming the core scaffold; (2) a fully substituted 6-membered hemiketal ring system conferring conformational rigidity; and (3) a polar 4’-O-carbamoyl-2’-deoxyrhamnose moiety glycosidically linked to the C23 hydroxyl group of the hemiketal ring [1] [5]. This tripartite organization creates a spatially extended molecule with defined topology essential for biological activity.
The stereochemical configuration of CMA constitutes a critical determinant of its functionality. The molecule harbors 19 chiral centers, predominantly concentrated within the macrolactone ring and hemiketal system [5]. Key stereochemical features include the anti orientation of C15-C16 bonds and the syn relationship between C18-C19 methyl groups, which collectively impose a characteristic bent conformation upon the macrolactone. The hemiketal ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the C1 carbonyl oxygen and the C11 hydroxyl group [5]. Absolute configuration determination via circular dichroism (CD) spectroscopy confirmed the R configuration at C21, crucial for optimal interaction with the V-ATPase target [5] [8].
Table 1: Fundamental Chemical Properties of Concanamycin A
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₄₆H₇₅NO₁₄ | [3] [6] |
Molecular Weight | 866.08 g/mol | [3] [6] |
CAS Registry Number | 80890-47-7 | [3] [6] |
Purity Specifications | >95% (analytical standard) | [6] |
Solubility Profile | Soluble in DMSO (50 mg/mL) | [3] [4] |
The concanamycin family encompasses several structurally related congeners, with Concanamycins A, B, and C (CMA, CMB, CMC) representing the most extensively characterized variants. These analogs share the conserved 18-membered macrolactone-hemiketal scaffold but exhibit discrete modifications at strategic positions that profoundly influence their biochemical potency and selectivity [2] [7].
The primary structural divergence occurs at the C8 position of the macrolactone ring: CMA incorporates an ethyl side chain (C₂H₅), whereas CMB features a methyl group (CH₃) [2]. This distinction originates from biosynthetic pathway differences, where CMA utilizes ethylmalonyl-CoA as an extender unit during polyketide chain elongation, while CMB incorporates methylmalonyl-CoA [2]. Concanamycin C (CMC) presents a more substantial structural deviation through the absence of the carbamoyl group on the rhamnose sugar moiety, yielding a molecular formula of C₄₅H₇₄O₁₃ and molecular weight of 823.1 g/mol [7] [8].
Table 2: Structural and Functional Comparison of Principal Concanamycin Analogs
Parameter | Concanamycin A (CMA) | Concanamycin B (CMB) | Concanamycin C (CMC) |
---|---|---|---|
Molecular Formula | C₄₆H₇₅NO₁₄ | C₄₅H₇₂NO₁₄ | C₄₅H₇₄O₁₃ |
Molecular Weight | 866.08 g/mol | 852.05 g/mol | 823.10 g/mol |
CAS Number | 80890-47-7 | 80890-48-8 | 81552-34-3 |
C8 Modification | Ethyl group (C₂H₅) | Methyl group (CH₃) | Methyl group (CH₃) |
Sugar Modification | 4’-O-carbamoyl-deoxyrhamnose | 4’-O-carbamoyl-deoxyrhamnose | Deoxyrhamnose (lacks carbamoyl) |
V-ATPase Inhibition Potency | Sub-nanomolar (most potent) | Nanomolar range | Reduced activity |
Biological Significance | Gold standard inhibitor; used in autophagy studies | Intermediate potency; structural probe | Research tool for carbamoyl role evaluation |
Structure-activity relationship (SAR) studies reveal that the C8 ethyl group in CMA enhances hydrophobic interactions within the V-ATPase binding pocket compared to CMB's methyl group, explaining CMA's superior inhibitory potency [2] [7]. The carbamoyl group on CMA's rhamnose moiety facilitates additional hydrogen bonding with target residues, while its absence in CMC substantially diminishes target affinity and cellular potency [7] [8]. Recent engineering of Streptomyces eitanensis has enabled unprecedented production titers exceeding 900 mg/L for CMA and 300 mg/L for CMB, facilitating detailed SAR investigations [2].
Comprehensive structural elucidation of concanamycins employs a synergistic multi-technique approach, leveraging complementary spectroscopic and diffraction methods to resolve their intricate architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (≥600 MHz) serves as the cornerstone for concanamycin structural characterization. ¹H-¹³C heteronuclear correlation experiments (HSQC, HMBC) enable complete assignment of all proton and carbon resonances, with particular utility in resolving stereocenters within the congested macrolactone region [5] [8]. The characteristic hemiketal proton (C1-H) exhibits a distinctive downfield shift (δ 5.8-6.0 ppm), while the anomeric proton of the rhamnose moiety resonates at δ 4.9-5.1 ppm [5]. Nuclear Overhauser effect spectroscopy (NOESY) provides critical through-space connectivity data for stereochemical assignment, revealing key NOE correlations between H13-H15 and H21-H23 that define ring conformations [5].
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) precisely confirms molecular formulas. CMA exhibits [M+H]⁺ at m/z 866.5211 (calc. 866.5215) and characteristic fragment ions at m/z 704.4 (loss of deoxyrhamnose) and m/z 647.3 (macrolactone ring cleavage) [3] [6]. Tandem MS (MS/MS) further deciphers fragmentation pathways essential for structural validation of novel analogs [7].
X-ray Crystallography: Although complete concanamycin crystals remain challenging, crystallographic analysis of CMA-bound V-ATPase complexes has provided transformative insights. Co-crystallization studies reveal that CMA docks within the transmembrane VO sector of V-ATPase, specifically interacting with subunit a (Voa1) through hydrogen bonding between the carbamoyl group and Glu798, while the macrolactone core occupies a hydrophobic pocket formed by transmembrane helices [5] [8]. These structural data rationalize the 10³-fold potency difference between CMA and CMC, as the carbamoyl group contributes ≈5.2 kcal/mol binding energy [8].
Circular Dichroism (CD): CD spectroscopy resolves absolute configurations, particularly for the hemiketal system. CMA exhibits a characteristic positive Cotton effect at 295 nm (Δε +3.8) and negative extremum at 275 nm (Δε -5.2), confirming the R configuration at C21 [5]. The technique also monitors conformational stability under varying pH conditions, revealing structural integrity between pH 4.0-8.0 [5].
Table 3: Advanced Analytical Techniques for Concanamycin Characterization
Technique | Application | Key Findings |
---|---|---|
Multidimensional NMR | Complete atom assignment; stereochemical configuration; solution conformation | Hemiketal ring conformation; glycosidic bond geometry; intramolecular H-bonding |
High-Resolution MS | Molecular formula confirmation; fragmentation pattern analysis | [M+H]⁺ at m/z 866.5211; diagnostic fragments for structural elucidation |
X-ray Crystallography | Target complex structure determination; binding mode visualization | Interaction with V-ATPase subunit a; hydrogen bonding network |
Circular Dichroism | Absolute configuration determination; chiral environment probing | R configuration at C21; conformational stability assessment |
FT-IR Spectroscopy | Functional group identification; hydrogen bonding analysis | Carbamoyl C=O stretch at 1715 cm⁻¹; hydroxyl vibrations at 3400-3500 cm⁻¹ |
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